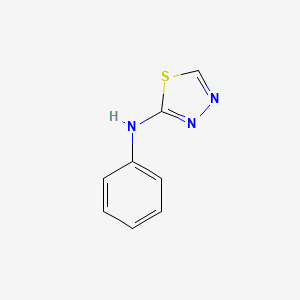

N-phenyl-1,3,4-thiadiazol-2-amine

概要

説明

N-phenyl-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C8H7N3S. It is a member of the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom.

準備方法

Synthetic Routes and Reaction Conditions: N-phenyl-1,3,4-thiadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, and NMR spectroscopy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a rapid and efficient method for producing thiadiazole derivatives, significantly reducing reaction times compared to conventional heating methods .

化学反応の分析

Types of Reactions: N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiadiazole derivatives .

科学的研究の応用

Pharmaceutical Development

Anticancer Properties

N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives have been extensively studied for their anticancer potential. Research indicates that compounds derived from this scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, a study synthesized several derivatives and assessed their activity against LoVo (colon carcinoma) and MCF-7 (breast cancer) cell lines. Some derivatives demonstrated a significant reduction in cell viability at low concentrations, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl group can enhance anticancer activity, leading to the development of more effective therapeutic agents .

Other Therapeutic Uses

Beyond cancer treatment, this compound has shown promise in treating other medical conditions. Its derivatives have been reported to possess anti-inflammatory, antimicrobial, and anticonvulsant properties. For example, certain derivatives have displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Agricultural Chemicals

Fungicides and Herbicides

In agriculture, this compound is utilized in the formulation of agrochemicals. Its fungicidal properties help protect crops from fungal infections, thereby improving yield and quality. The compound acts by disrupting the cellular processes of pathogens, making it an effective agent in crop protection strategies .

Pesticide Development

Research has highlighted the potential of this compound in developing new pesticides. By modifying its structure, researchers can enhance its efficacy and reduce toxicity to non-target organisms. This adaptability makes it a valuable candidate in sustainable agricultural practices .

Material Science

Advanced Materials Development

this compound is explored in material science for its unique chemical properties that contribute to the development of advanced materials. These include polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

Nanomaterials

The compound's properties are also being investigated for use in nanotechnology applications. Its ability to form stable complexes with metals opens avenues for creating nanomaterials with specific functionalities for various industrial applications .

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific substances in complex mixtures. Its reactivity allows it to form stable complexes with target analytes, facilitating their analysis through various spectroscopic techniques .

Comprehensive Data Table

作用機序

The mechanism of action of N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, the compound induces apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death. This is achieved through the activation of specific signaling pathways and the inhibition of key enzymes involved in cell proliferation .

類似化合物との比較

N-phenyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

- 5-phenyl-1,3,4-thiadiazol-2-amine

- N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine

- N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

生物活性

N-phenyl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The synthesis typically involves the reaction of phenyl thiosemicarbazide with appropriate aldehydes under acidic conditions. Various derivatives have been synthesized to explore their biological activities.

1. Antimicrobial Activity

Research demonstrates that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study indicated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring enhances antibacterial activity.

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| 5-(2-bromophenyl)-1,3,4-thiadiazole-2-amine | Antibacterial | 32 |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine | Antifungal | 42 |

2. Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects through various mechanisms. In vitro studies using protein denaturation methods indicated that these compounds can inhibit inflammation effectively.

3. Antioxidant Activity

The antioxidant potential of this compound derivatives was evaluated using the H₂O₂ scavenging method. Results indicated significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | Scavenging Activity (%) |

|---|---|

| N-phenyl derivative (PM1) | 28.28 |

| 4-bromo derivative (PM3) | 25.00 |

4. Anticancer Activity

Recent studies have highlighted the anticancer potential of N-phenyl-1,3,4-thiadiazol-2-amines. For example, specific derivatives demonstrated significant anti-proliferative effects against cancer cell lines such as MCF-7 and LoVo.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 5-(benzenesulfonylmethyl)-1,3,4-thiadiazole-2-amine | MCF-7 | 10 |

| 5-(4-methylphenyl)-1,3,4-thiadiazole-2-amine | LoVo | 15 |

The biological activities of N-phenyl-1,3,4-thiadiazol-2-amines are attributed to their ability to interact with various molecular targets:

- Antimicrobial : The thiadiazole ring enhances binding affinity to bacterial enzymes.

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Antioxidant : Scavenging free radicals through electron donation mechanisms.

- Anticancer : Inhibition of cell cycle progression and induction of apoptosis in cancer cells through modulation of key signaling pathways such as STAT3 and CDK9.

Case Studies

Several case studies have been documented regarding the efficacy of N-phenyl-1,3,4-thiadiazol-2-amines:

- Antimicrobial Efficacy : A study published in IJPCBS demonstrated that N-phenylderivatives exhibited maximum antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than traditional antibiotics .

- Anti-inflammatory Mechanism : Research highlighted in Frontiers in Chemistry discussed how certain derivatives showed potent inhibition of cyclooxygenase enzymes involved in inflammatory pathways .

- Anticancer Studies : A recent publication indicated that specific thiadiazole derivatives could reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for preparing N-phenyl-1,3,4-thiadiazol-2-amine derivatives, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazides with aromatic acids or aldehydes under acidic conditions. For example, derivatives like 5-(2-phenoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine are synthesized via condensation reactions, achieving yields of 60–79% using conventional methods . Key factors affecting yields include reaction time, temperature, and stoichiometric ratios of reactants. Purification via recrystallization (e.g., using acetic acid/water mixtures) and confirmation of purity by TLC (Rf values: 0.78–0.88) are standard .

Q. How are this compound derivatives characterized structurally?

Methodological Answer: Characterization employs a multi-technique approach:

- Spectroscopy : IR confirms NH (3316–3372 cm⁻¹), C=N (1565–1568 cm⁻¹), and aromatic C=C (1417–1458 cm⁻¹) stretches . ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 6.71–7.69 ppm) and NH signals (δ 3.21–3.59 ppm) .

- Mass spectrometry : LCMS ([M+H]+ peaks, e.g., 359.13 for 3b) validates molecular weights .

- Elemental analysis : Percentages of C, H, and N are compared to theoretical values (e.g., 69.54% C vs. 69.34% observed for 3d) .

Q. What in vitro screening strategies are used to evaluate the biological potential of these compounds?

Methodological Answer: Initial screening includes:

- Antimicrobial assays : Broth dilution methods against E. coli, S. aureus, and fungi (C. albicans) with MIC determinations .

- Anti-inflammatory/analgesic models : Carrageenan-induced paw edema and acetic acid writhing tests in rodents, analyzed via ANOVA and Dunnett’s t-test (p < 0.05) .

- ADME profiling : Lipinski’s rule compliance (e.g., molecular weight <500 Da, logP <5) and toxicity predictions via tools like SwissADME .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for targeted biological activity?

Methodological Answer:

- Molecular docking : Programs like AutoDock assess binding affinities to targets (e.g., VEGFR-2 for anticancer activity). For example, benzimidazole-linked derivatives showed docking scores comparable to reference inhibitors .

- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potentials to predict reactivity .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data to guide synthesis .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

- SAR analysis : Compare substituent effects. For example, 5-(4-methoxyphenyl) derivatives showed 64.28% anti-epileptic activity in rats, while ortho-substituted analogs were less potent, highlighting the role of substituent position .

- Dose-response studies : Validate efficacy thresholds (e.g., 300 mg/kg for maximal protection in MES models) .

- Structural validation : Use X-ray crystallography (e.g., SHELX-refined structures) or DFT-optimized geometries to confirm conformational impacts on activity .

Q. How are in vivo models employed to assess the therapeutic potential of these compounds?

Methodological Answer:

- Epilepsy models : Maximal electroshock (MES) tests in rats measure seizure protection (%) at varying doses .

- Ulcerogenicity profiling : Compare gastrointestinal toxicity (e.g., 3d and 3e showed minimal ulcerogenic effects vs. aspirin controls) .

- Pharmacokinetics : Track plasma half-life and bioavailability using HPLC-MS, critical for lead optimization .

Q. What advanced spectroscopic or crystallographic techniques address challenges in structural elucidation?

Methodological Answer:

- Single-crystal X-ray diffraction : SHELXL-refined structures resolve bond lengths/angles (e.g., Mn(II)-catalyzed derivatives in Journal of Molecular Structure) .

- Solid-state NMR : Differentiates polymorphic forms impacting solubility and stability.

- High-resolution MS : Confirms isotopic patterns for complex derivatives (e.g., trifluoromethyl-substituted analogs) .

特性

IUPAC Name |

N-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAUMXRPZNJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354254 | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-62-9 | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。